molecular formula C9H8NNaO2 B13623062 Sodium1-(pyridin-2-yl)cyclopropane-1-carboxylate

Sodium1-(pyridin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13623062
M. Wt: 185.15 g/mol
InChI Key: FSWOYYWYGMQKNT-UHFFFAOYSA-M
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Description

Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring attached to a pyridine ring through a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-2-carboxylic acid with a cyclopropane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the sodium salt of the carboxylate group.

Industrial Production Methods: Industrial production of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites or altering the conformation of target molecules. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

  • Sodium 1-(pyridin-3-yl)cyclopropane-1-carboxylate
  • Sodium 1-(pyridin-4-yl)cyclopropane-1-carboxylate
  • Sodium 1-(pyridin-2-yl)cyclobutane-1-carboxylate

These similar compounds may share some chemical properties but differ in their structural features and reactivity.

Properties

Molecular Formula

C9H8NNaO2

Molecular Weight

185.15 g/mol

IUPAC Name

sodium;1-pyridin-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H9NO2.Na/c11-8(12)9(4-5-9)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1

InChI Key

FSWOYYWYGMQKNT-UHFFFAOYSA-M

Canonical SMILES

C1CC1(C2=CC=CC=N2)C(=O)[O-].[Na+]

Origin of Product

United States

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